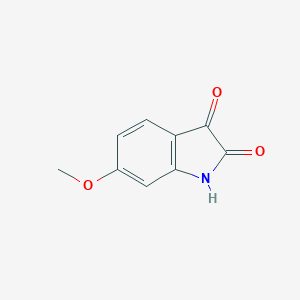

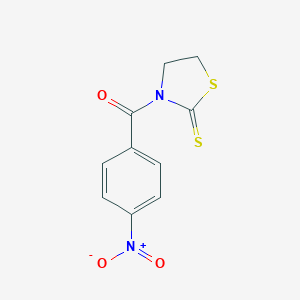

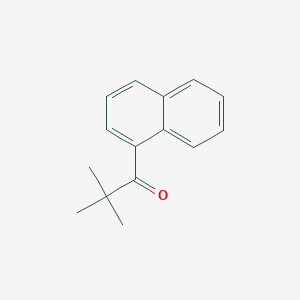

![molecular formula C14H9N3 B184293 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile CAS No. 55843-91-9](/img/structure/B184293.png)

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile” is a chemical compound with the CAS Number: 55843-91-9 . It has a molecular weight of 219.25 . This compound belongs to the class of organic compounds known as alpha amino acid amides .

Synthesis Analysis

The synthesis of imidazo[1,2-a]pyridines has been well studied in the past decade because of its importance as a bioactive scaffold . The most effective protocols for metal-free direct synthesis of imidazo[1,2-a]pyridines have been developed in the past decade . These protocols are crucial for producing target products and key intermediates . The synthesis methods include transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions .

Molecular Structure Analysis

The molecular structure of “4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile” is represented by the Inchi Code: 1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H .

Chemical Reactions Analysis

The chemical reactions involved in the synthesis of imidazo[1,2-a]pyridines include initial imine formation as the slowest step, followed by iodine catalyzed tautomerization, intramolecular cyclization, and oxidative aromatization .

Physical And Chemical Properties Analysis

The physical and chemical properties of “4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile” include a boiling point of 211-215 degrees Celsius .

Scientific Research Applications

Optoelectronic Devices

This compound has potential applications in the development of optoelectronic devices due to its luminescent properties. These devices include light-emitting diodes (LEDs), photodetectors, and solar cells that can benefit from the unique electronic and photophysical characteristics of imidazo[1,2-a]pyridine derivatives .

Sensors

The luminescent nature of these derivatives also makes them suitable for use in sensor technology. They can be used to detect various substances or changes in environmental conditions due to their responsive luminescent behavior .

Anti-Cancer Drugs

Imidazo[1,2-a]pyridine derivatives have been explored for their potential as anti-cancer agents. Their ability to interact with biological targets makes them candidates for drug development in oncology .

Confocal Microscopy and Imaging

These compounds can serve as emitters for confocal microscopy and imaging. Their luminescent properties allow for enhanced imaging techniques in scientific research, particularly in biological applications .

Inhibitors for Enzymes

New derivatives have been synthesized and evaluated for their inhibitory activities against enzymes such as acetylcholinesterase, butyrylcholinesterase, and lipoxygenase, which are important targets in various diseases .

Tuberculosis Treatment

Recent developments have indicated that imidazo[1,2-a]pyridine analogues can significantly reduce bacterial load in tuberculosis treatment, showcasing their potential as therapeutic agents .

Material Science

The structural character of imidazopyridine makes it useful in material science applications. Its incorporation into materials can enhance properties relevant to various technological advancements .

Medicinal Chemistry

Recognized as a “drug prejudice” scaffold, this moiety has a wide range of applications in medicinal chemistry due to its favorable interaction with biological systems .

Future Directions

Imidazo[1,2-a]pyridines have been attracting substantial interest due to their potential pharmaceutical applications . The serious ecological problems nowadays provoke scientists to search environmentally benign synthetic strategies as much as possible . This will likely continue to be a focus of future research in this area .

Mechanism of Action

Target of Action

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile has been identified as a potential covalent anticancer agent . The primary target of this compound is the KRAS G12C protein , a key player in various cancers. Inhibition of this protein can lead to the suppression of cancer cell growth and proliferation .

Mode of Action

The compound interacts with its target, KRAS G12C, through a covalent bond . This interaction results in the inhibition of the protein’s function, thereby preventing the downstream signaling pathways that promote cancer cell growth .

Biochemical Pathways

The inhibition of KRAS G12C affects multiple downstream pathways involved in cell proliferation, survival, and differentiation . The exact biochemical pathways affected by 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile are still under investigation.

Result of Action

The molecular and cellular effects of 4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile’s action primarily involve the inhibition of cancer cell growth and proliferation . By targeting and inhibiting KRAS G12C, the compound disrupts the signaling pathways that cancer cells rely on for growth and survival .

properties

IUPAC Name |

4-imidazo[1,2-a]pyridin-2-ylbenzonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9N3/c15-9-11-4-6-12(7-5-11)13-10-17-8-2-1-3-14(17)16-13/h1-8,10H |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QKFAADBAQQYFIL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=NC(=CN2C=C1)C3=CC=C(C=C3)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9N3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50356281 |

Source

|

| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Imidazo[1,2-a]pyridin-2-ylbenzonitrile | |

CAS RN |

55843-91-9 |

Source

|

| Record name | 4-imidazo[1,2-a]pyridin-2-ylbenzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50356281 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

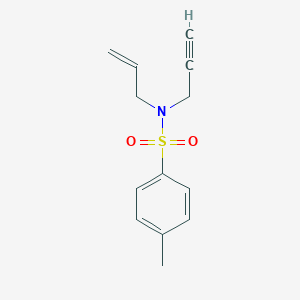

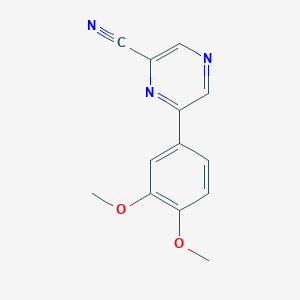

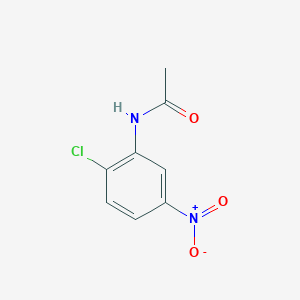

![2H-Benz[g]indazol-3-amine, 2-(4-methoxyphenyl)-](/img/structure/B184218.png)

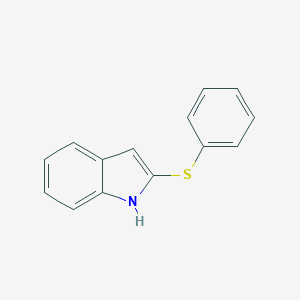

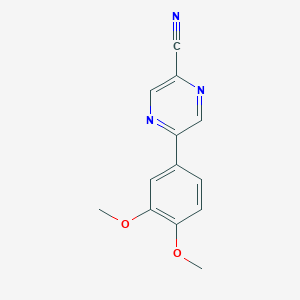

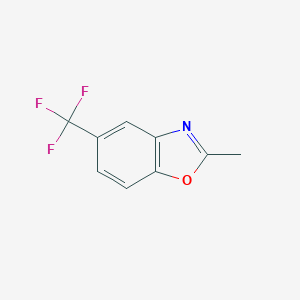

![Benzene, [[2-(phenylsulfonyl)ethyl]thio]-](/img/structure/B184231.png)

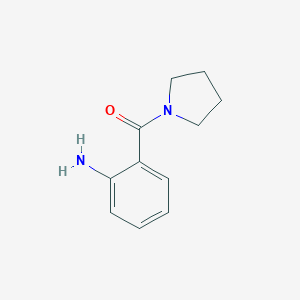

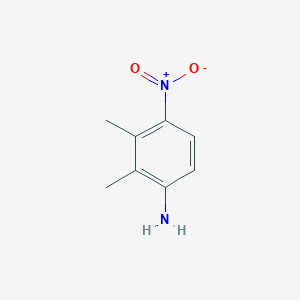

![1-Naphthalenol, 4-[(4-chlorophenyl)azo]-](/img/structure/B184233.png)